

# An In-depth Technical Guide to Cyanine5 NHS Ester Bromide

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## Compound of Interest

Compound Name: Cyanine5 NHS ester bromide

Cat. No.: B8019305

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For researchers, scientists, and drug development professionals, Cyanine5 (Cy5) NHS ester bromide is a crucial tool for fluorescently labeling biomolecules. This guide provides a comprehensive overview of its properties, applications, and the detailed protocols necessary for its effective use in various experimental settings.

## Core Properties and Characteristics

Cyanine5 NHS ester is a reactive, amine-specific fluorescent dye belonging to the cyanine family.[1] It is widely utilized for covalently attaching a fluorescent tag to proteins, peptides, antibodies, and oligonucleotides.[2][3][4] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amino groups (-NH<sub>2</sub>), such as those found on the side chain of lysine residues or at the N-terminus of proteins, to form stable amide bonds.[5] This reaction is highly pH-dependent, with optimal labeling achieved at a pH of 8.3-8.5.[6]

The fluorescence of Cy5 lies in the far-red region of the spectrum, which is advantageous for biological imaging as it minimizes autofluorescence from cellular components.[1][7] This property, combined with its high molar extinction coefficient, makes Cy5 a very bright and sensitive fluorescent probe.[1] It is compatible with common excitation sources, including the 633 nm helium-neon laser and the 647 nm line of the krypton-argon laser.[1]

## Chemical and Spectroscopic Data

The following table summarizes the key quantitative data for **Cyanine5 NHS ester bromide**.

Property	Value	Reference(s)
Molecular Formula	C36H42BrN3O4	<a href="#">[3]</a> <a href="#">[8]</a>
Molecular Weight	660.64 g/mol	<a href="#">[8]</a>
Excitation Maximum ( $\lambda_{ex}$ )	~646 - 651 nm	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Emission Maximum ( $\lambda_{em}$ )	~662 - 671 nm	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Molar Extinction Coefficient ( $\epsilon$ )	250,000 cm <sup>-1</sup> M <sup>-1</sup>	<a href="#">[1]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Fluorescence Quantum Yield ( $\Phi$ )	0.2	<a href="#">[10]</a>
Solubility	Good in DMSO and DMF; very poorly soluble in water	<a href="#">[6]</a> <a href="#">[10]</a>
Storage	-20°C, desiccated and protected from light	<a href="#">[1]</a> <a href="#">[4]</a>

## Bioconjugation and Experimental Protocols

The primary application of Cyanine5 NHS ester is the covalent labeling of biomolecules. The following section provides detailed protocols for this process.

## Chemical Reaction Pathway

The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

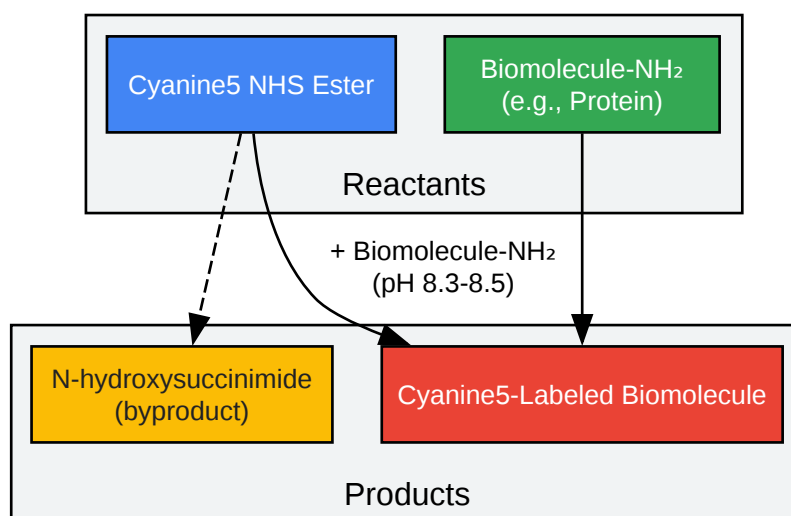


Figure 1: Reaction of Cyanine5 NHS Ester with a Primary Amine

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Figure 1: Reaction of Cyanine5 NHS Ester with a Primary Amine

## General Protocol for Protein Labeling

This protocol outlines the steps for labeling a protein, such as an antibody, with Cyanine5 NHS ester.

### 1. Preparation of Reagents:

- **Antibody Solution:** The antibody should be in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.<sup>[5]</sup> If the buffer contains amines (e.g., Tris), the antibody must be purified by dialysis or using a desalting column.<sup>[5]</sup>
- **Reaction Buffer:** A 0.1 M sodium bicarbonate or sodium phosphate buffer with a pH of 8.3-8.5 is recommended.<sup>[5][6]</sup>
- **Cy5 NHS Ester Stock Solution:** Dissolve the Cyanine5 NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.<sup>[6]</sup> This solution should be prepared fresh and protected from light.

### 2. Labeling Reaction:

- **Calculate Molar Ratio:** Determine the desired molar ratio of dye to antibody. A common starting point is a 10:1 to 20:1 molar ratio.<sup>[5]</sup> The optimal ratio may need to be determined empirically.
- **Reaction Setup:**
  - Add the reaction buffer to the antibody solution.
  - Slowly add the calculated volume of the Cy5 NHS ester stock solution to the antibody solution while gently vortexing.
- **Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

### 3. Purification of the Labeled Protein:

- Remove unreacted dye and byproducts using a size-exclusion chromatography column, such as a spin desalting column with a suitable molecular weight cutoff (e.g., 7K MWCO for antibodies).<sup>[5]</sup>

### 4. Determination of Degree of Labeling (DOL):

- The DOL, which represents the average number of dye molecules per protein, can be calculated spectrophotometrically.
- Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5 (~650 nm).
- The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye. An optimal DOL for antibodies is typically between 2 and 7.<sup>[5]</sup>

## Experimental Workflow Diagram

The following diagram illustrates the general workflow for labeling an antibody with Cyanine5 NHS ester.

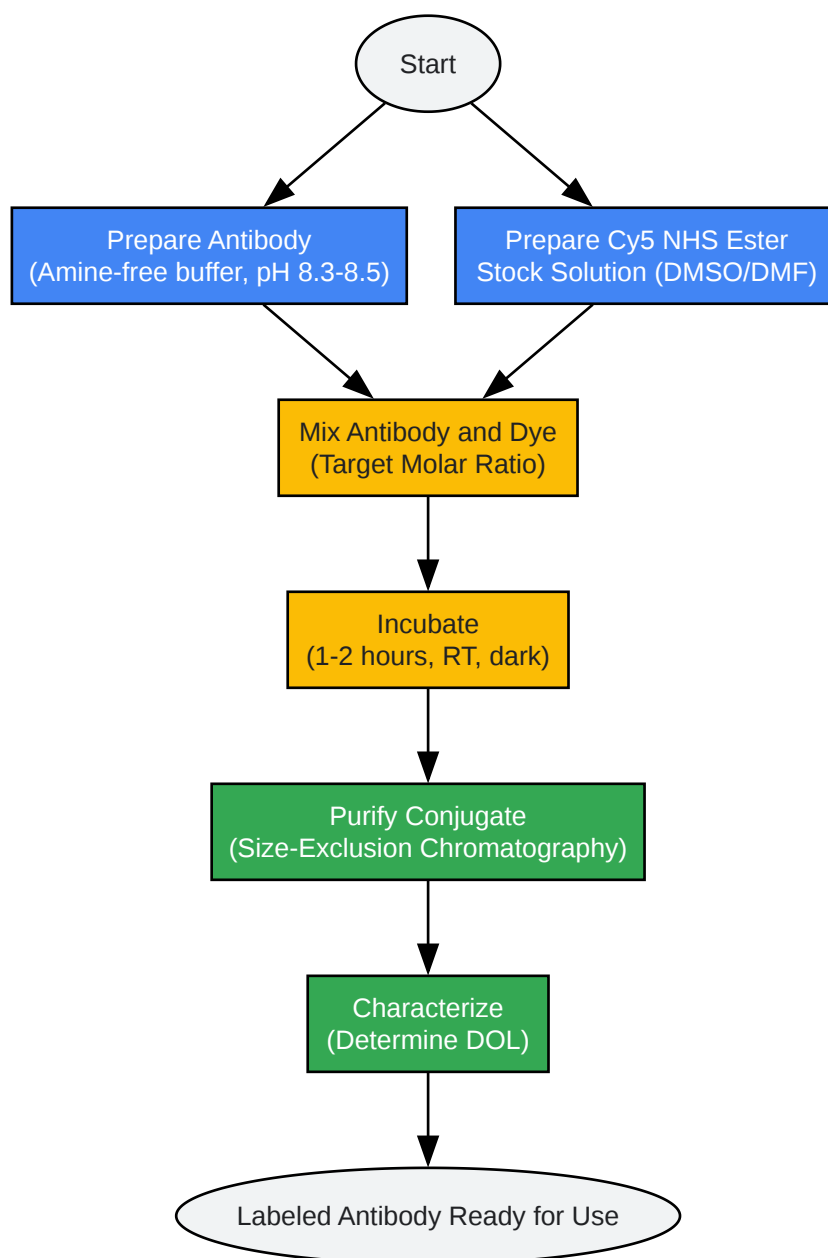


Figure 2: Antibody Labeling Workflow

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Figure 2: Antibody Labeling Workflow

## Applications in Research and Drug Development

Cyanine5-labeled biomolecules are instrumental in a variety of applications, including:

- **Fluorescence Microscopy:** For visualizing the localization of proteins and other molecules within cells and tissues.

- Flow Cytometry: For identifying and sorting cells based on the expression of cell surface markers.[9]
- Immunoassays: Such as ELISA and Western blotting, for the sensitive detection of target antigens.
- In Vivo Imaging: The far-red emission of Cy5 allows for deep tissue penetration, making it suitable for imaging in living organisms.[9]
- Oligonucleotide Labeling: For use as probes in techniques like fluorescence in situ hybridization (FISH) and microarrays.[4]

## Conclusion

**Cyanine5 NHS ester bromide** is a versatile and powerful tool for fluorescently labeling a wide range of biomolecules. Its favorable spectroscopic properties, particularly its far-red emission, coupled with the straightforward and efficient amine-reactive chemistry, make it an indispensable reagent in modern biological research and drug development. By following the detailed protocols outlined in this guide, researchers can reliably generate high-quality fluorescent conjugates for a multitude of applications.

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